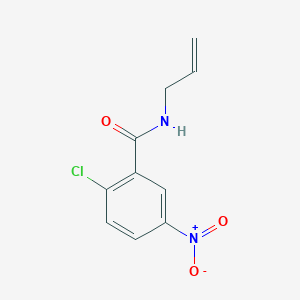

N-allyl-2-chloro-5-nitrobenzamide

Description

N-allyl-2-chloro-5-nitrobenzamide is a benzamide derivative characterized by a chloro substituent at the ortho position (C2), a nitro group at the para position (C5), and an allyl moiety attached to the amide nitrogen. Its molecular formula is C₁₀H₉ClN₂O₃, with a molecular weight of 240.65 g/mol.

Properties

IUPAC Name |

2-chloro-5-nitro-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-2-5-12-10(14)8-6-7(13(15)16)3-4-9(8)11/h2-4,6H,1,5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKNCPWHSGJPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N-allyl-2-chloro-5-nitrobenzamide has shown promise in various therapeutic areas, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds with nitro groups can exhibit significant antimicrobial properties. The nitro group in this compound can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cell death in pathogens.

Anticancer Potential

Studies have demonstrated that similar nitrobenzamide derivatives can inhibit cancer cell proliferation. The mechanism often involves the activation of apoptosis pathways or disruption of cellular signaling. Specifically, this compound may serve as a lead compound for developing new anticancer agents.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-chloro-5-nitrobenzoic acid with allylamine, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions. This synthetic pathway allows for the generation of various derivatives, which can be tailored for specific biological activities.

| Derivative | Key Features | Potential Applications |

|---|---|---|

| N-Allyl-4-nitrobenzamide | Lacks chlorine atom | Different reactivity profile |

| N-Butyl-4-nitrobenzamide | Contains butyl group | Altered hydrophobic properties |

| N-Allyl-2-methyl-3-nitrobenzamide | Methyl group replaces chlorine | Changes electronic properties |

| N-Allyl-2-(allylamino)-5-nitrobenzamide | Additional allylamino group | Enhanced biological activity potential |

Material Science

In addition to its biological applications, this compound serves as a precursor in the synthesis of more complex organic molecules, which are essential in materials science. Its unique structure allows it to participate in polymerization reactions or serve as a building block for advanced materials.

Case Studies

Several studies have documented the biological evaluation of compounds related to this compound:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various nitrobenzamide derivatives, including N-allyl variants. Results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as new antibiotics.

Case Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines revealed that derivatives of this compound induced apoptosis at lower concentrations compared to standard chemotherapeutics. This finding highlights its potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

Key comparisons are drawn with benzamide derivatives sharing nitro, chloro, or allyl groups, but differing in substituent positions or functional groups.

Table 1: Structural and Electronic Comparison

Key Observations:

- Nitro Positioning: Nitro at C5 (target compound) vs.

- Amide Modifications : Allyl (target) vs. phenyl () or pyridinyl () groups influence steric bulk and hydrogen-bonding capacity.

- Functional Group Synergy: Chloro-nitro combinations (target, ) enhance electrophilicity, while amino-nitro pairs () create redox-active motifs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-allyl-2-chloro-5-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloro-5-nitrobenzoyl chloride with allylamine. Key reagents include:

- Activating agents : Thionyl chloride (to generate the acyl chloride intermediate).

- Solvents : Dichloromethane or tetrahydrofuran under inert atmosphere.

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .- Optimization : Use Design of Experiments (DoE) to vary parameters like solvent polarity, stoichiometry, and reaction time. Monitor by TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N-allyl-2-chloro-5-nitrobenzamide?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm allyl group integration (δ ~5.8–5.2 ppm for vinyl protons) and nitro group deshielding effects.

- IR : Stretch frequencies for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

- Stability assays :

- pH stability : Incubate in buffers (pH 2–12) at 25°C for 24h; monitor degradation via HPLC. Nitro groups are stable in acidic conditions but may reduce in basic media .

- Thermal stability : Differential Scanning Calorimetry (DSC) to identify decomposition peaks (typically >200°C for nitroaromatics) .

Advanced Research Questions

Q. How can structural analogs of N-allyl-2-chloro-5-nitrobenzamide be designed to study structure-activity relationships (SAR) in antimicrobial applications?

- SAR strategies :

- Substituent variation : Replace the allyl group with pyridinyl (e.g., 2-chloro-5-nitro-N-pyridin-4-ylbenzamide ) or oxazolyl groups to assess steric/electronic effects.

- Functional group modification : Reduce the nitro group to amine (using Pd/C/H₂) and compare bioactivity .

- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity with microbial targets like DNA gyrase .

Q. How should researchers address contradictions in reported biological activity data for nitrobenzamide derivatives?

- Root causes : Discrepancies may arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell culture conditions.

- Purity issues : Impurities >5% can skew MIC values. Validate purity via LC-MS .

- Resolution : Replicate studies using standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Q. What strategies are effective for resolving regioselectivity challenges during functionalization of the benzamide core?

- Directed substitution : Use directing groups (e.g., meta-nitro) to control electrophilic aromatic substitution.

- Catalytic approaches : Employ Pd-catalyzed C–H activation for allylation or halogenation. Optimize ligands (e.g., PPh₃) and solvents (DMF) .

Q. How can computational chemistry guide the optimization of N-allyl-2-chloro-5-nitrobenzamide for targeted drug delivery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.